4-Hexiloxicinolina

Descripción general

Descripción

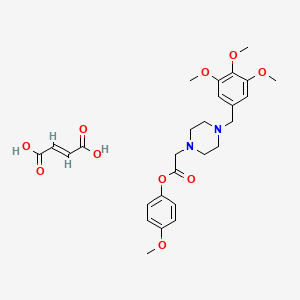

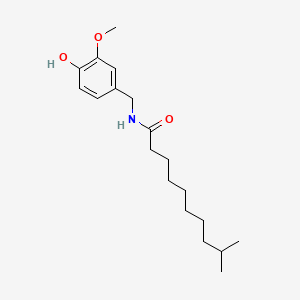

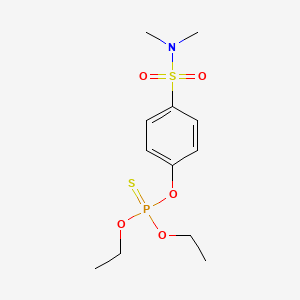

1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ) is a potent lipophilic phenolic antioxidant . It has considerable anti-oxidative activity by directly reacting with reactive oxygen species (ROS) and scavenging ROS to form more stable free radicals . It is a hydroquinone monoalkylether .

Chemical Reactions Analysis

HTHQ has considerable anti-oxidative activity by directly reacting with reactive oxygen species (ROS), including peroxyl radicals, and scavenging them to form more stable free radicals .Aplicaciones Científicas De Investigación

Agente Neuroprotector en la Enfermedad de Parkinson

Se ha descubierto que la 4-Hexiloxicinolina tiene un efecto protector contra la citotoxicidad inducida por l-DOPA en las células PC12 . Previene la muerte de las células neuronales dopaminérgicas al inhibir la fosforilación inducida por l-DOPA de las cinasas reguladas por señales extracelulares (ERK1/2) sostenidas, la proteína quinasa activada por mitógenos p38 (MAPK) y la cinasa N-terminal de c-Jun (JNK1/2). También normaliza la fosforilación de la proteína de muerte asociada a Bcl-2 (Bad) reducida por l-DOPA y la expresión de la proteína X asociada a Bcl-2 (Bax), promoviendo la supervivencia celular .

Actividad antioxidante y antilípido-peroxidativa

La this compound es un potente agente antioxidante que se ha encontrado que ejerce una actividad antilípido-peroxidativa en los microsomas hepáticos de rata . Tiene una considerable actividad antioxidante al reaccionar directamente con las especies reactivas de oxígeno (ROS), incluidos los radicales peroxilo, y eliminarlos para formar radicales libres más estables .

Efectos Quimiopreventivos

Se ha encontrado que la this compound tiene efectos quimiopreventivos contra la carcinogénesis inducida por aminas heterocíclicas . Esto sugiere su posible uso en la prevención y el tratamiento del cáncer.

Tratamiento de la Fibrosis Hepática

Se ha encontrado que la this compound tiene un efecto inhibitorio sobre la fibrosis hepática inducida por dimetilnitrosamina en ratas SD machos . Mejora el funcionamiento del sistema antioxidante, la actividad de las enzimas y chaperonas generadoras de NADPH, y reduce el nivel de procesos apoptóticos en ratas con PD inducida por rotenona .

Aplicaciones de Energía Solar

This compound fenil-imino-4ʹ-(3-metoxifenil)-4ʹ’-alcoxibenzoatos, un conjunto de análogos de cristales líquidos fotoactivos sustituidos lateralmente por OCH3, se sintetizaron e investigaron por su comportamiento mesomórfico . Los espectros ópticos medidos mostraron una mejora impresionante en la absorción óptica y una reducción en la banda prohibida óptica dependiendo del grupo terminal .

Dispositivos Optoelectrónicos

Las unidades N,N-Diariltiofeno-2-amina, que se pueden sintetizar utilizando this compound, son de gran interés para la síntesis de dispositivos optoelectrónicos . Estos dispositivos incluyen células solares orgánicas (OSCs), diodos orgánicos emisores de luz (OLEDs) y transistores de efecto de campo orgánico (OFETs) .

Mecanismo De Acción

Target of Action

HTHQ, also known as 4-(Hexyloxy)-2,3,6-trimethylphenol, is a potent lipophilic phenolic antioxidant . It has been found to interact directly with reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen . ROS play a crucial role in cell signaling and homeostasis, but when their concentrations increase dramatically, it can result in significant damage to cell structures, a condition known as oxidative stress .

Mode of Action

HTHQ exhibits its antioxidant activity by directly reacting with ROS and scavenging them to form more stable free radicals . This action helps to neutralize the harmful effects of ROS, thereby protecting cells from oxidative stress .

Biochemical Pathways

It has been observed that hthq can modulate oxidative stress-related signaling pathways . For instance, in a study on l-DOPA-induced cytotoxicity in PC12 cells, HTHQ was found to inhibit the phosphorylation of sustained extracellular signal-regulated kinases (ERK1/2), p38 mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinase (JNK1/2) . It also normalized l-DOPA-reduced Bcl-2-associated death protein (Bad) phosphorylation and Bcl-2-associated X protein (Bax) expression, promoting cell survival .

Result of Action

The primary result of HTHQ’s action is the protection of cells from oxidative stress-induced damage . By scavenging ROS and modulating oxidative stress-related signaling pathways, HTHQ can prevent cell death and promote cell survival . This suggests that HTHQ may have potential therapeutic applications in conditions characterized by oxidative stress.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1-O-Hexyl-2,3,5-trimethylhydroquinone interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit the phosphorylation of sustained extracellular signal-regulated kinases (ERK1/2), p38 mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinase (JNK1/2) . This compound also normalizes the reduced Bcl-2-associated death protein (Bad) phosphorylation and Bcl-2-associated X protein (Bax) expression, promoting cell survival .

Cellular Effects

1-O-Hexyl-2,3,5-trimethylhydroquinone has been shown to have protective effects against l-DOPA-induced cell death in PC12 cells . It also ameliorates cerebral ischemia/reperfusion (I/R) injury, as demonstrated by the decreased infarct volume ratio, neurological deficits, oxidative stress, and neuronal apoptosis .

Molecular Mechanism

The molecular mechanism of action of 1-O-Hexyl-2,3,5-trimethylhydroquinone involves its antioxidative activity. It directly reacts with reactive oxygen species (ROS) and scavenges them to form more stable free radicals . This compound also modulates the ERK1/2-p38MAPK-JNK1/2-Bad-Bax signaling pathway, thereby exhibiting protective effects against l-DOPA-induced cell death .

Dosage Effects in Animal Models

In animal models, 1-O-Hexyl-2,3,5-trimethylhydroquinone has been shown to prevent experimental hepatic fibrosis induced by dimethylnitrosamine (DMN) in male SD rats . The compound was orally administered at dosages of 50, 100, and 200 mg/kg . In the groups receiving 100 and 200 mg/kg of the compound, relative liver weight and serum chemistry level improved significantly .

Propiedades

IUPAC Name |

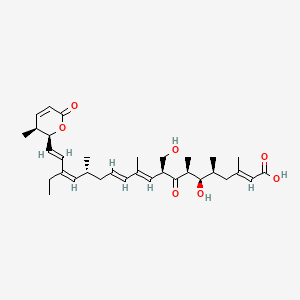

4-hexoxy-2,3,6-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-5-6-7-8-9-17-14-10-11(2)15(16)13(4)12(14)3/h10,16H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMNQRRJNBCQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C(=C(C(=C1)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020697 | |

| Record name | 1-O-Hexyl-2,3,5-trimethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148081-72-5 | |

| Record name | HTHQ | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148081-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Hexyl-2,3,5-trimethylhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148081725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HX-1171 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-O-Hexyl-2,3,5-trimethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HX-1171 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70BK60I8RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

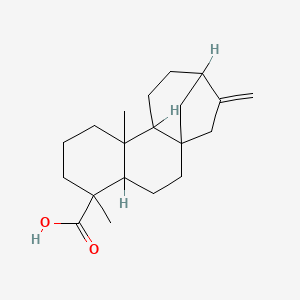

![(4R,9R,10R,13S,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-7-ene](/img/structure/B1673351.png)

![{3,5-Dichloro-4-[4-Hydroxy-3-(Propan-2-Yl)phenoxy]phenyl}acetic Acid](/img/structure/B1673361.png)